molecular formula C11H10F3NO2 B3040044 2,3,5-Trifluoro-4-pyrrolidin-1-ylbenzoic acid CAS No. 150660-42-7

2,3,5-Trifluoro-4-pyrrolidin-1-ylbenzoic acid

Cat. No.: B3040044
CAS No.: 150660-42-7
M. Wt: 245.2 g/mol
InChI Key: UQDOTYVIDXPSQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trifluoro-4-pyrrolidin-1-ylbenzoic acid typically involves the following steps:

    Fluorination: The introduction of fluorine atoms into the aromatic ring is achieved through electrophilic fluorination reactions. Common reagents include Selectfluor and N-fluorobenzenesulfonimide (NFSI).

    Pyrrolidine Substitution: The pyrrolidine ring is introduced via nucleophilic substitution reactions. Pyrrolidine can be reacted with a suitable precursor, such as a halogenated benzoic acid derivative, under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trifluoro-4-pyrrolidin-1-ylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,5-Trifluoro-4-pyrrolidin-1-ylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5-Trifluoro-4-pyrrolidin-1-ylbenzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2,3,5-Trifluoro-4-pyrrolidin-1-ylbenzoic acid can be compared with other fluorinated aromatic compounds:

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool in the development of new materials, pharmaceuticals, and bioactive compounds.

Properties

IUPAC Name

2,3,5-trifluoro-4-pyrrolidin-1-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c12-7-5-6(11(16)17)8(13)9(14)10(7)15-3-1-2-4-15/h5H,1-4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDOTYVIDXPSQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C(=C2F)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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